molecular formula C17H22N2O3 B4552238 1-(4-methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 39630-18-7

1-(4-methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B4552238
CAS No.: 39630-18-7
M. Wt: 302.37 g/mol
InChI Key: TWAKYUCUSBHUJX-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Scientific Research Applications

Coordination Compounds and Molecular Structure

Research has highlighted the synthesis and characterization of compounds with structural similarities to 1-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone, contributing to the understanding of lipophilic coordination compounds. For instance, studies on aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones provide insights into their molecular structure and potential applications in material science and catalysis (Zhang, Rettig, & Orvig, 1991).

Chemical Synthesis and Characterization

The synthesis of related pyrrolidine and piperidine derivatives has been a subject of interest, with studies detailing the methodologies for creating these compounds. For example, research on the tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate describes the molecular conformations and potential for further chemical modifications (Mohammat et al., 2008).

Pharmacological Potential

Several studies have investigated the pharmacological properties of compounds structurally related to 1-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-2-pyrrolidinone. Notably, research on the synthesis, antiarrhythmic, and antihypertensive effects of novel pyrrolidin-2-one and pyrrolidine derivatives reveals their potential as drug candidates, emphasizing their adrenolytic activity and the significance of the 1-phenylpiperazine moiety (Malawska et al., 2002).

Material Science Applications

The compound and its derivatives also show promise in materials science, such as in the development of electrochromic devices. Research on dithienylpyrroles-based electrochromic polymers demonstrates their high-contrast electrochromic properties, indicating potential applications in smart windows and displays (Su, Chang, & Wu, 2017).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrrolidinone intermediate with piperidine under specific conditions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-15-7-5-14(6-8-15)19-12-13(11-16(19)20)17(21)18-9-3-2-4-10-18/h5-8,13H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAKYUCUSBHUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960251
Record name 1-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39630-18-7
Record name Piperidine, 1-((1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039630187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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